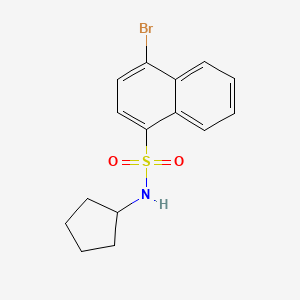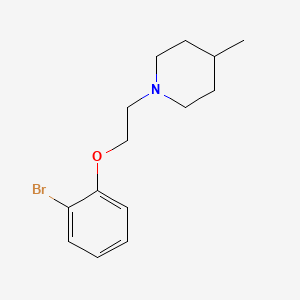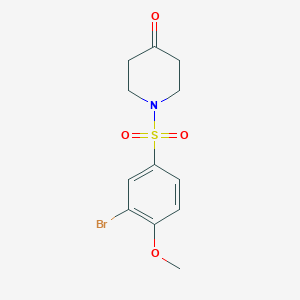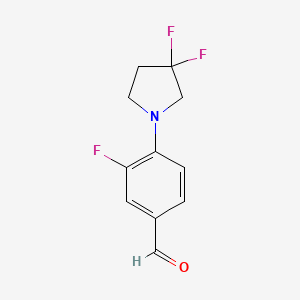
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde
描述
The compound is characterized by the presence of fluorine atoms and a pyrrolidine ring, which contribute to its unique chemical properties.
准备方法
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrrolidine ring. The synthetic routes and reaction conditions can vary, but common methods include:
Fluorination Reactions: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of Pyrrolidine Ring: Cyclization reactions to form the pyrrolidine ring, often using amines and aldehydes under acidic or basic conditions.
Aldehyde Formation: Oxidation of primary alcohols or reduction of carboxylic acids to form the aldehyde group.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and automated systems.
化学反应分析
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and pyrrolidine ring can participate in nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.
科学研究应用
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
作用机制
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde involves its interaction with molecular targets and pathways. The compound’s fluorine atoms and pyrrolidine ring contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
相似化合物的比较
4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde can be compared with other similar compounds, such as:
3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde: Lacks the additional fluorine atoms on the pyrrolidine ring, resulting in different chemical properties and reactivity.
This compound: Similar structure but with variations in the positioning of fluorine atoms, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the pyrrolidine ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-9-5-8(6-16)1-2-10(9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAWFNSUAXSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


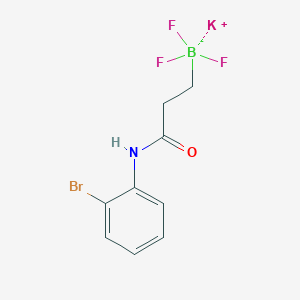
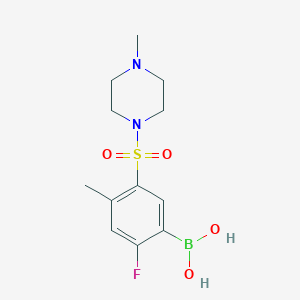
![2-Bromobenzo[d]thiazol-7-ol](/img/structure/B1408106.png)
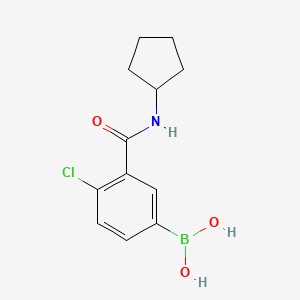
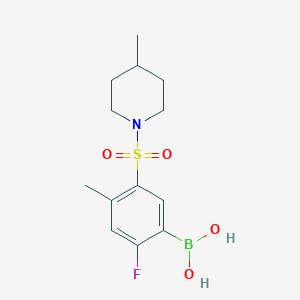

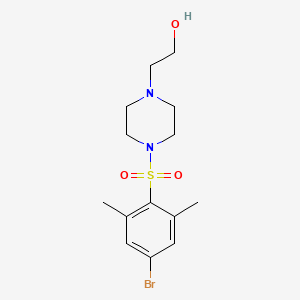
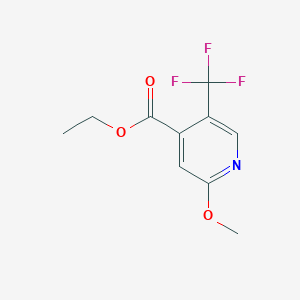
![Ethyl 8-cyano-7-methoxy-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408119.png)

